4-methyl-N-(piperidin-4-yl)-1,3-thiazole-5-carboxamide is a chemical compound characterized by its unique structure and potential therapeutic applications. It belongs to the class of thiazole derivatives, which are known for their diverse biological activities. This compound features a thiazole ring, a piperidine moiety, and a carboxamide functional group, contributing to its pharmacological properties.
The compound can be sourced from various chemical databases, including PubChem, where it is cataloged with detailed molecular data. Its synthesis and applications have been documented in scientific literature, highlighting its relevance in medicinal chemistry.
4-methyl-N-(piperidin-4-yl)-1,3-thiazole-5-carboxamide is classified as a heterocyclic compound due to the presence of nitrogen and sulfur atoms in its thiazole ring. It is also categorized under carboxamides because of the carboxamide functional group.
The synthesis of 4-methyl-N-(piperidin-4-yl)-1,3-thiazole-5-carboxamide typically involves several steps:
Technical details may vary based on specific reagents and conditions used, including temperature, solvent choice, and reaction time .
The molecular structure of 4-methyl-N-(piperidin-4-yl)-1,3-thiazole-5-carboxamide can be represented as follows:
This structure indicates the presence of multiple functional groups that contribute to its chemical reactivity and biological activity .
4-methyl-N-(piperidin-4-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions:
The mechanism of action for 4-methyl-N-(piperidin-4-yl)-1,3-thiazole-5-carboxamide involves interaction with biological targets such as enzymes or receptors. Research indicates that similar thiazole derivatives exhibit antimicrobial and anticancer activities by inhibiting specific pathways involved in cell proliferation or bacterial growth.
Data from studies suggest that these compounds may disrupt metabolic processes in pathogens or cancer cells, leading to reduced viability .
Relevant data indicate that these properties play a crucial role in determining the compound's applicability in drug development .
4-methyl-N-(piperidin-4-yl)-1,3-thiazole-5-carboxamide has significant potential in various scientific fields:
The synthesis of 4-methyl-N-(piperidin-4-yl)-1,3-thiazole-5-carboxamide (CAS 1094477-20-9) relies on convergent multistep strategies that independently construct the thiazole and piperidine moieties before coupling. A representative route involves:
Table 1: Key Synthetic Intermediates and Conditions
Step | Starting Material | Product | Key Reagents/Conditions | Yield (%) |
---|---|---|---|---|
Thiazole formation | Thiourea, ethyl 2-chloroacetoacetate | Ethyl 4-methylthiazole-5-carboxylate | Ethanol, reflux, 4h | 75 |
Hydrolysis | Ethyl 4-methylthiazole-5-carboxylate | 4-Methylthiazole-5-carboxylic acid | 2M NaOH, 80°C, 2h | 92 |
Amide coupling | 4-Methylthiazole-5-carboxylic acid, N-Boc-piperidin-4-amine | Boc-protected carboxamide | EDCI, HOBt, DMF, RT, 12h | 68 |
Deprotection | Boc-protected carboxamide | 4-methyl-N-(piperidin-4-yl)-1,3-thiazole-5-carboxamide | TFA/DCM (1:1), RT, 2h | 95 |
Challenges include the moisture sensitivity of activated carboxylic acid intermediates and the need for chromatographic purification after coupling (silica gel; EtOAc/hexane gradient) [3].
Bioisosteric modifications of the carboxamide linker and piperidine ring significantly impact target engagement and physicochemical properties. Key strategies include:
Notably, patent WO2012161879A1 demonstrates that replacing the 3-pyridyl amide in related scaffolds with 4-pyrimidyl bioisosteres maintains ERK5 inhibition (IC₅₀ = 12 nM) while reducing hERG affinity [3].
Table 2: Bioisosteric Impact on Pharmacological Properties
Bioisostere | ERK5 IC₅₀ (nM) | Solubility (μg/mL) | Caco-2 Pₐₚₚ (10⁻⁶ cm/s) | Metabolic Stability (t₁/₂, min) |
---|---|---|---|---|
Pyridin-3-yl (Baseline) | 15 | 8.2 | 2.1 | 9 |
Pyrimidin-4-yl | 12 | 15.6 | 1.8 | 22 |
1-Methylpyrazol-4-yl | 28 | 32.1 | 5.3 | 41 |
Piperazin-1-yl | 8 | 5.3 | 0.9 | 6 |
Controlling CNS penetration is critical for minimizing off-target effects. Computational design strategies focus on increasing polar surface area (PSA):
ERK5 inhibitor optimization campaigns reveal that PSA >90 Ų correlates with efflux ratios >5 in caco-2 models. Compound 33k (PSA = 98 Ų) exhibits 80% oral bioavailability with negligible brain distribution, ideal for peripheral-acting agents [6].
Regioselective functionalization at C2, C4, and C5 positions of the thiazole ring tunes electronic and steric properties:
Regiochemical constraints: Electrophilic substitutions favor C5 over C4, while nucleophilic attacks require C2 halogen activation. Computational modeling (DFT) confirms C4-methyl group hyperconjugation lowers C5 electrophilicity by 12 kcal/mol versus unsubstituted thiazoles [5].
Table 3: Regioselective Modification Impact on Biological Activity
Position | Modification | P-gp ATPase IC₅₀ (μM) | logD₇.₄ | Passive Permeability (nm/s) |
---|---|---|---|---|
C2 | H (baseline) | >50 | 1.8 | 1200 |
C2 | 4-Fluorophenyl | 0.76 | 3.1 | 890 |
C4 | CH₂OH | 12.3 | 0.9 | 1520 |
C4 | PO(OEt)₂ | 8.5 | -0.2 | 430 |
C5 | Tetrazole | 2.1 | 0.4 | 310 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: